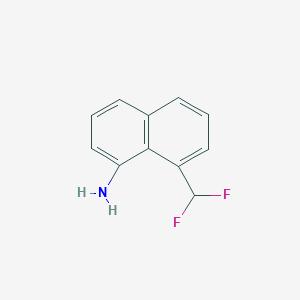

1-Amino-8-(difluoromethyl)naphthalene

Description

Properties

Molecular Formula |

C11H9F2N |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

8-(difluoromethyl)naphthalen-1-amine |

InChI |

InChI=1S/C11H9F2N/c12-11(13)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,11H,14H2 |

InChI Key |

AVYWILPWROJHLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 Amino 8 Difluoromethyl Naphthalene and Its Derivatives

Introduction of the Difluoromethyl Group onto Naphthalene (B1677914) Scaffolds

The incorporation of a difluoromethyl (-CF2H) group into aromatic systems like naphthalene is a significant area of research, driven by the unique electronic properties this moiety imparts. The -CF2H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it highly valuable in medicinal chemistry and materials science. mdpi.comrsc.org Various strategies have been developed to forge the robust C(sp²)–CF2H bond on a naphthalene scaffold.

Metal-Mediated Difluoromethylation Strategies (e.g., Copper-Catalyzed C(sp²)–CF2H bond formation)

Transition-metal catalysis provides a powerful toolkit for direct difluoromethylation, offering advantages like milder reaction conditions and improved functional group tolerance over older methods. cas.cn Copper and palladium are prominent metals in this arena.

Copper-catalyzed methods often involve the cross-coupling of a naphthalene-based precursor with a difluoromethyl source. These reactions can proceed through various mechanisms, including those involving a Cu-CF2H species. For instance, the use of reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of a copper catalyst can effectively difluoromethylate aryl halides or pseudohalides.

Palladium catalysis is also instrumental, particularly in cross-coupling reactions. A cooperative dual catalyst system, such as one employing both palladium and silver, can facilitate the direct difluoromethylation of aryl bromides and iodides. cas.cn Mechanistic investigations suggest that the process can involve the oxidative addition of a difluoroiodomethane (B73695) source to a Pd(0) complex, forming a key Pd(II)-CF2H intermediate which then participates in the catalytic cycle. researchgate.net Another palladium-catalyzed approach involves the intramolecular insertion of a 1,1-difluoroallene tethered to a naphthalene precursor, which regioselectively forms the six-membered ring and installs the difluoromethyl group simultaneously. rsc.org

Table 1: Examples of Metal-Mediated Difluoromethylation Reagents

| Catalyst/Metal System | Difluoromethyl Source | Substrate Type | Reference |

|---|---|---|---|

| Palladium/Silver | Aryl Bromides/Iodides | HCF2SO2Na | cas.cn |

| Copper | Terminal Alkynes | TMSCF2H | cas.cn |

| Palladium | Arylzinc reagents | ICH2F2 | researchgate.net |

Radical Difluoromethylation Pathways (e.g., Minisci-type reactions, single-electron oxidation/reduction, radical abstraction)

Radical-based difluoromethylation has emerged as a premier strategy for functionalizing aromatic and heteroaromatic compounds, including naphthalenes. nih.govrsc.org These methods often rely on the generation of a difluoromethyl radical (•CF2H) from a stable precursor, which then adds to the aromatic ring.

Visible-light photoredox catalysis is a particularly mild and efficient way to initiate these radical processes. rsc.org In a typical system, a photocatalyst, upon absorbing light, becomes excited and can engage in a single-electron transfer (SET) event with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na). nih.gov This generates the •CF2H radical, which can then undergo a Minisci-type reaction with the naphthalene core. This approach is advantageous as it often proceeds under metal-free conditions and uses green oxidants like molecular oxygen. nih.gov

The regioselectivity of radical addition to naphthalene derivatives is governed by the stability of the resulting radical intermediate. These methods are highly valued for their ability to perform late-stage functionalization on complex molecules. nih.gov

Difluorocarbene Chemistry and Precursors for Difluoromethyl Moiety Incorporation

Difluorocarbene (:CF2) is a highly reactive, electrophilic intermediate that serves as a versatile building block for introducing fluorine. cas.cnnsf.gov While its most common applications are in gem-difluorocyclopropanation and reactions with heteroatom nucleophiles, it can also be harnessed for C-difluoromethylation. cas.cnnumberanalytics.com

The generation of difluorocarbene can be achieved from various precursors. One common and readily available precursor is diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2). nsf.gov Another is (bromodifluoromethyl)phosphonium bromide, prepared from triphenylphosphine (B44618) and dibromodifluoromethane. cas.cn Once generated, the difluorocarbene can be trapped by a nucleophilic carbon species.

Recent advancements have focused on controlling the reactivity of difluorocarbene through transition metal coordination. nsf.gov For example, a palladium catalyst can mediate the transfer of difluorocarbene from a precursor to an arylboronic acid, leading to the formation of a difluoromethylated arene. This catalytic approach allows for controllable access to various fluoroalkylated products from a single fluorine source. nsf.gov

Application of Specific Fluorinating Reagents (e.g., DAST)

Classic fluorination methods can also be employed to construct the difluoromethyl group, typically by transforming an existing functional group on the naphthalene scaffold. One of the most established methods is the deoxofluorination of an aldehyde. mdpi.com

If one starts with 1-amino-8-naphthaldehyde, the formyl group can be converted to a difluoromethyl group using a fluorinating agent like N,N-diethylaminosulfur trifluoride (DAST) or its derivatives. mdpi.com This reaction replaces the carbon-oxygen double bond with two carbon-fluorine single bonds. While effective, this method requires the pre-installation of an aldehyde group and uses potent fluorinating agents that must be handled with care.

Amination Strategies for Naphthalene Core Functionalization

Nucleophilic Aromatic Substitution (SNAr) with Amine Moieties

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing aromatic rings, particularly those that are electron-deficient. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring at a carbon bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The subsequent departure of the leaving group restores aromaticity and yields the substituted product.

For this reaction to be effective on a naphthalene ring, two key features are required:

A good leaving group (e.g., a halide like F, Cl, or a nitro group). youtube.com

Strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In the context of synthesizing 1-amino-8-(difluoromethyl)naphthalene, the difluoromethyl group itself is strongly electron-withdrawing. Therefore, if a precursor like 1-fluoro-8-(difluoromethyl)naphthalene or 1-chloro-8-(difluoromethyl)naphthalene were synthesized, it would be an excellent substrate for an SNAr reaction. The electron-withdrawing -CF2H group at the 8-position would activate the 1-position (a peri-position, analogous to an ortho-position) for nucleophilic attack. An amine nucleophile, such as ammonia (B1221849) or an amine derivative, could then displace the leaving group to furnish the final product. The efficiency of the leaving group in SNAr often follows the trend F > Cl > Br > I, which is inverse to the trend seen in SN1/SN2 reactions, because the C-Leaving Group bond is not broken in the rate-determining step. masterorganicchemistry.com

Table 2: Key Factors in Nucleophilic Aromatic Substitution (SNAr)

| Factor | Description | Importance for Synthesis | Reference |

|---|---|---|---|

| Substrate | Electron-poor aromatic ring. | The -CF2H group activates the naphthalene core. | masterorganicchemistry.com |

| Leaving Group | Halogens (F, Cl), Nitro group (-NO2), etc. | Must be present at the position to be aminated (C-1). | youtube.com |

| Activating Group | Strong electron-withdrawing group (EWG). | The -CF2H group at C-8 acts as the activating group. | masterorganicchemistry.com |

| Nucleophile | Amine, alkoxide, etc. | An amine source (e.g., NH3, RNH2) is required for amination. | nih.gov |

| Intermediate | Meisenheimer Complex. | A resonance-stabilized carbanion intermediate. | nih.govmasterorganicchemistry.com |

Reductive Pathways for Amine Group Introduction

A primary and effective strategy for introducing the C1-amino group onto the naphthalene scaffold involves the reduction of a corresponding nitro-substituted precursor, 1-nitro-8-(difluoromethyl)naphthalene. This transformation is a cornerstone of aromatic amine synthesis due to the ready availability of methods for nitration and the high efficiency of nitro group reduction.

Detailed research findings indicate that various reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity, reaction conditions, and the presence of other functional groups. clausiuspress.com A common approach involves the use of metal catalysts, such as palladium on carbon (Pd/C) with hydrogen gas, or metal salts in acidic media, like tin(II) chloride (SnCl₂) in hydrochloric acid. clausiuspress.com For instance, the reduction of a nitronaphthalene derivative using SnCl₂·2H₂O in ethanol (B145695) and concentrated HCl has been shown to proceed with high yield, often exceeding 75%. clausiuspress.com

Another significant reductive pathway is biocatalytic reductive amination. This method utilizes enzymes, such as amine dehydrogenases (AmDHs), to convert a ketone precursor directly into an amine. frontiersin.org While not a direct reduction of a nitro group, this pathway offers a green and highly selective alternative for synthesizing chiral amines from corresponding ketones, should a suitable difluoromethylated naphthyl ketone be available. frontiersin.org

Below is a table summarizing common reductive pathways for the introduction of an amine group on a naphthalene ring system.

Table 1: Representative Reductive Pathways for Naphthalene Amine Synthesis

| Precursor | Reagents and Conditions | Product | Key Advantages |

|---|---|---|---|

| Nitro-naphthalene | SnCl₂·2H₂O, conc. HCl, Ethanol | Amino-naphthalene | High yield, cost-effective, well-established method. clausiuspress.com |

| Nitro-naphthalene | H₂, Pd/C, Ethanol or Ethyl Acetate (B1210297) | Amino-naphthalene | Clean reaction, high efficiency, catalyst can be recycled. |

Bucherer-Type Reactions and Related Transformations

The Bucherer reaction provides a valuable synthetic route for the interconversion of naphthols and naphthylamines. researchgate.net This reversible reaction, conducted in the presence of an aqueous sulfite (B76179) or bisulfite solution, can be strategically employed to synthesize 1-amino-8-(difluoromethyl)naphthalene from its corresponding hydroxyl analog, 1-hydroxy-8-(difluoromethyl)naphthalene. researchgate.netresearchgate.net

The mechanism involves the addition of bisulfite to the naphthol, forming a tetralone-sulfonic acid intermediate, which then reacts with ammonia or an amine. Subsequent elimination of the sulfite group yields the naphthylamine. The reversibility of the reaction means that conditions can be optimized to favor either the formation of the amine from the naphthol or the reverse transformation. researchgate.net Microwave irradiation has been shown to significantly accelerate the Bucherer reaction, reducing reaction times from hours to minutes while achieving good to excellent yields. researchgate.net

A related transformation, the Bucherer-Bergs reaction, can be used to synthesize hydantoin (B18101) derivatives from ketones, which can be further converted to amino acids. acs.org This highlights the versatility of sulfite-mediated reactions in the synthesis of amine-containing aromatic compounds and their derivatives. acs.org

Regioselective Functionalization of the Naphthalene Core

Further derivatization of the 1-amino-8-(difluoromethyl)naphthalene core requires precise control over the position of new functional groups. Regioselective methods are therefore critical for building molecular complexity in a controlled manner.

Transition Metal-Catalyzed Regioselective C-H Functionalization (e.g., Palladium, Copper, Nickel, Rhodium)

Transition metal catalysis offers powerful tools for the regioselective functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. nih.gov For derivatives of 1-amino-8-(difluoromethyl)naphthalene, these methods can be used to introduce a wide range of substituents onto the naphthalene ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly useful for functionalizing halo-naphthalenes. researchgate.net For example, a bromo-substituted naphthalimide derivative can be efficiently aminated using a palladium catalyst with a specialized phosphine (B1218219) ligand like Xantphos. This method is high-yielding and tolerant of various functional groups. researchgate.net Similar strategies can be envisioned for the derivatization of a halogenated 1-amino-8-(difluoromethyl)naphthalene precursor.

Rhodium(II) catalysts have been shown to mediate regioselective C-H alkylation of electron-rich arenes. snnu.edu.cn The regioselectivity can be controlled by directing groups or the intrinsic electronic properties of the substrate. Furthermore, palladium(0) catalysis can enable complex multi-component reactions, for instance, to synthesize fluorinated pyrroline (B1223166) aminals from components including a naphthalene iodide, demonstrating the power of this approach in building complex heterocyclic systems attached to a naphthalene core. acs.orgacs.org First-row transition metals like nickel and copper are also employed to regulate radical C-H functionalization, offering diverse reactivity and selectivity. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Functionalization

| Catalyst System | Reaction Type | Substrate Type | Key Features |

|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig Amination | Bromo-naphthalimide | High yields, mild conditions, broad substrate scope. researchgate.net |

| Rhodium(II) complexes | C-H Alkylation | Electron-rich arenes (e.g., Indoles) | Remote C-H functionalization, regioselectivity controlled by directing groups. snnu.edu.cn |

| Nickel / Amine Ligand | Hydrodefluorination / Defluoroamination | Fluoroarenes | Amine-controlled selectivity for C-F bond cleavage. nih.gov |

Directed Ortho/Peri-Metallation Strategies

Directed metallation is a powerful strategy for achieving high regioselectivity in C-H functionalization. A directing group on the aromatic ring coordinates to a metal center, delivering the catalyst to a specific nearby C-H bond. In the case of 1-amino-8-(difluoromethyl)naphthalene, the amino group at the C1 position can act as a directing group.

This directing ability is particularly relevant for functionalization at the peri-position (C8). However, since the C8 position is already substituted with the difluoromethyl group, the directing effect of the C1-amino group would primarily influence reactions at the ortho-position (C2). A well-established analogy is the use of 8-aminoquinoline (B160924) as a directing group, which effectively directs transition-metal catalysts to functionalize C-H bonds. nih.gov This strategy has been successfully used in nickel-catalyzed reactions to achieve selective hydrodefluorination and defluoroamination of fluoroarenes, where the amine controls the reaction outcome. nih.gov Similar principles could be applied to achieve regioselective derivatization at the C2 position of the 1-amino-8-(difluoromethyl)naphthalene scaffold.

Stereoselective Synthesis of Fluorinated Naphthalene Amines and Derivatives

Introducing chirality and controlling stereochemistry are crucial aspects when synthesizing complex, biologically active molecules. For fluorinated naphthalene amines, stereoselective methods are essential for accessing specific isomers.

Control of Diastereoselectivity in Multi-Step Syntheses

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is a significant synthetic challenge. In the synthesis of derivatives from 1-amino-8-(difluoromethyl)naphthalene, new stereocenters might be introduced on side chains or through additions to the aromatic ring.

Several strategies can be employed to control diastereoselectivity. One approach is substrate control, where the existing stereochemistry in the molecule directs the stereochemical outcome of a subsequent reaction. Another powerful method involves the use of chiral auxiliaries. A chiral auxiliary is temporarily attached to the substrate to guide a reaction to form one diastereomer preferentially, after which the auxiliary is removed. For instance, the diastereoselective reduction of chiral β-enamino esters has been achieved using chiral auxiliaries like (-)-8-phenylmenthol. nih.gov

Enantioselective organocatalysis and biocatalysis also provide excellent tools for controlling stereochemistry. nih.gov For example, photoenzymatic strategies have been developed for the synthesis of fluorinated amides with high stereoselectivity, demonstrating precise control over remote chiral centers. nih.gov Similarly, the enantioselective synthesis of fluorinated indolizidinone derivatives has been accomplished through a sequence involving an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov These advanced methods highlight the potential for achieving high levels of diastereocontrol in the synthesis of complex fluorinated naphthalene amine derivatives.

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Method | Example Application | Outcome |

|---|---|---|---|

| Chiral Auxiliary | Use of (-)-8-phenylmenthol | Diastereoselective reduction of chiral β-enamino esters | Moderate to good diastereoselectivity. nih.gov |

| Organocatalysis | Chiral phosphoric acid (e.g., (S)-TRIP) | Enantioselective intramolecular aza-Michael reaction | Generation of a chiral stereocenter with good enantioselectivity. nih.gov |

Development of Efficient and Sustainable Synthetic Protocols

The demand for greener and more efficient chemical processes has driven the development of novel synthetic protocols for obtaining 1-amino-8-(difluoromethyl)naphthalene and its analogs. These methods focus on minimizing waste, reducing reaction times, and simplifying purification procedures.

Cascade and One-Pot Reaction Sequences

Cascade and one-pot reactions offer significant advantages in terms of operational simplicity and atom economy by combining multiple synthetic steps into a single, uninterrupted process. While specific cascade reactions for the direct synthesis of 1-amino-8-(difluoromethyl)naphthalene are not extensively documented, related methodologies provide a foundational framework. For instance, efficient cascade reactions involving naphthalene-1,8-diamine with terminal alkynes and p-tolylsulfonyl azide (B81097) have been developed for the one-pot synthesis of functionalized 1H-pyrimidines. organic-chemistry.org This approach, which proceeds via a copper-catalyzed azide-alkyne cycloaddition and subsequent intramolecular reactions, demonstrates the potential for constructing complex heterocyclic systems on the naphthalene scaffold in a single pot. organic-chemistry.org

Similarly, one-pot methodologies have been successfully employed for the synthesis of core-expanded naphthalene diimides through a sequence of nucleophilic aromatic substitution and imidization reactions. nih.gov These strategies, which offer easy and low-cost access to diverse n-type organic materials, could conceptually be adapted for the synthesis of derivatives starting from a suitably functionalized 1-amino-8-(difluoromethyl)naphthalene precursor. nih.gov

| Reaction Type | Key Features | Potential Applicability |

| Cascade Reaction | Combines multiple bond-forming events in a single operation without isolating intermediates. | Synthesis of complex heterocyclic derivatives of 1-amino-8-(difluoromethyl)naphthalene. |

| One-Pot Synthesis | All reagents are added to the reactor at the start, simplifying the process and reducing waste. | Efficient production of functionalized 1-amino-8-(difluoromethyl)naphthalene analogs. |

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ukm.my This technology has been successfully applied to a variety of reactions relevant to the synthesis of 1-amino-8-(difluoromethyl)naphthalene derivatives.

For example, microwave dielectric heating has proven to be an efficient method for the one-pot and stepwise synthesis of symmetrical and unsymmetrical naphthalenediimide derivatives of alpha-amino acids, with reactions proceeding without racemization and in quantitative yields. nih.gov The use of microwave irradiation has also been instrumental in the solvent-free Friedlander condensation to produce 1,8-naphthyridines, highlighting its utility in constructing heterocyclic systems. tsijournals.com Furthermore, microwave-assisted Ullmann coupling reactions have been developed for the efficient synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, demonstrating the versatility of this technique for C-N bond formation on the naphthalene core. nih.gov The synthesis of various aminophosphonic derivatives has also been expedited through microwave-assisted methods. mdpi.com

| Method | Reaction Time | Yield | Key Advantage |

| Conventional Reflux | 6 hours | 31-82% | Standard laboratory procedure. |

| Microwave Irradiation | 5 minutes | 82-89% | Significant reduction in reaction time and improved yields. ukm.my |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries and complex molecules by immobilizing a starting material on a solid support, which facilitates purification by simple filtration and washing. While the direct solid-phase synthesis of 1-amino-8-(difluoromethyl)naphthalene itself is not a primary focus, the methodology is highly relevant for the synthesis of its derivatives, particularly peptides and oligomers.

The use of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) amino acid pentafluorophenyl esters has been successfully demonstrated in the solid-phase synthesis of a difficult decapeptide sequence, showcasing the utility of this method for constructing complex amide bonds. rsc.org Stable isolated symmetrical anhydrides of Fmoc-amino acids have also been employed in the solid-phase synthesis of methionine-enkephalin, offering advantages over methods that use anhydrides formed in situ. nih.gov These techniques could be readily adapted for the sequential addition of amino acid residues or other building blocks to a resin-bound 1-amino-8-(difluoromethyl)naphthalene, enabling the rapid generation of diverse derivatives.

Synthesis of Diverse 1-Amino-8-(difluoromethyl)naphthalene Derivatives

The strategic functionalization of the 1-amino-8-(difluoromethyl)naphthalene core is crucial for tuning its electronic and photophysical properties and for its incorporation into advanced materials.

Functionalization with Heteroaromatic Electron Acceptors

To create molecules with interesting intramolecular charge-transfer (ICT) properties, the electron-donating 1-aminonaphthalene moiety can be coupled with various heteroaromatic electron acceptors. The difluoromethyl group at the 8-position can further modulate these properties through steric and electronic effects. While specific examples detailing the functionalization of 1-amino-8-(difluoromethyl)naphthalene with heteroaromatic electron acceptors are not prevalent, the general principles of such modifications are well-established.

Incorporation into Naphthalene Diimide (NDI) Analogs

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors. nih.gov The incorporation of a 1-amino-8-(difluoromethyl)naphthalene unit into an NDI structure can significantly influence the resulting molecule's electronic properties, self-assembly behavior, and performance in electronic devices. The synthesis of NDI analogs typically involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. nih.govacs.org In this context, 1-amino-8-(difluoromethyl)naphthalene could serve as the amine component, leading to novel NDI derivatives. The synthesis of unsymmetrical NDIs can be achieved through stepwise condensation reactions, often facilitated by microwave heating. nih.gov

Preparation of Organoboron Compounds for Cross-Coupling

The synthesis of organoboron compounds, particularly boronic acids and their esters, is a cornerstone of modern organic chemistry, providing versatile intermediates for the construction of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The strategic introduction of a boryl group onto the 1-amino-8-(difluoromethyl)naphthalene scaffold opens up a plethora of possibilities for further molecular elaboration, enabling the synthesis of a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

A primary and widely adopted method for the preparation of arylboronic esters is the palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction, often referred to as the Miyaura borylation, offers a direct and efficient route to introduce a boronic ester moiety onto an aromatic ring. For the synthesis of a boronic ester derivative of 1-amino-8-(difluoromethyl)naphthalene, a hypothetical precursor such as 8-bromo-1-amino-8-(difluoromethyl)naphthalene would be a suitable starting material.

The general transformation involves the reaction of the aryl bromide with B₂pin₂ in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed, with PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) being a common and effective choice. The base, typically a potassium or cesium salt such as potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃), plays a crucial role in the catalytic cycle. The reaction is typically carried out in an aprotic solvent like dioxane or toluene (B28343) at elevated temperatures.

Table 1: Representative Palladium-Catalyzed Borylation of Aryl Halides

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromonaphthalene | PdCl₂(dppf) | KOAc | Dioxane | 85 | Analogous reaction |

| 4-Bromotoluene | Pd(PPh₃)₄ | Cs₂CO₃ | DME | - | nih.gov |

| Aryl Bromide | Pd(dba)₂ / PCy₃ | KOAc | Dioxane | - | General Method |

An alternative and powerful strategy for the synthesis of specific organoboron compounds involves the use of the naphthalene-1,8-diaminato (dan) ligand. The B(dan) moiety is known for its remarkable stability towards protodeborylation, a common side reaction observed with other boronic acids and esters, especially those bearing electron-rich or heteroaromatic substituents. nih.govacs.org This stability makes aryl-B(dan) compounds highly valuable as robust cross-coupling partners.

The direct introduction of a B(dan) group can be achieved through a palladium-catalyzed selective boryl transfer reaction using a non-symmetrical diboron reagent, B(pin)-B(dan). rsc.org This method allows for the direct conversion of an aryl halide to the corresponding aryl-B(dan) compound with high selectivity. The reaction typically employs a palladium catalyst, such as Pd(dba)₂, in the presence of a phosphine ligand like PPh₃.

Table 2: Direct Suzuki-Miyaura Coupling of Aryl-B(dan) Compounds

| Aryl-B(dan) | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Thiazolyl-B(dan) | 4-Bromotoluene | Pd(PPh₃)₄ | t-BuOK | 1,4-Dioxane | - | nih.gov |

| Aryl-B(dan) | Aryl-Br | Pd(PPh₃)₄ / CuTC | Cs₂CO₃ | DME | - | nih.govacs.org |

Furthermore, direct C-H borylation has emerged as an increasingly important tool for the synthesis of organoboron compounds, offering a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring with a halide. Iridium-catalyzed C-H borylation has shown considerable promise for the regioselective functionalization of various aromatic systems. While direct C-H borylation of 1-amino-8-(difluoromethyl)naphthalene has not been explicitly reported, the development of new catalytic systems could potentially enable such a transformation in the future, providing a more direct entry to the desired organoboron derivatives.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Difluoromethylation Reactions

The introduction of a difluoromethyl (CF2H) group onto an aromatic scaffold like naphthalene (B1677914) is a significant transformation in medicinal and agrochemical research. cas.cn The CF2H group can serve as a lipophilic isostere for functional groups such as carbinol or thiol, potentially enhancing metabolic stability and bioavailability. cas.cn Understanding the mechanisms by which this group is installed is crucial for the rational design of synthetic routes.

Role of Metal Complexes in Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to difluoromethylation is an area of active research. researchgate.net The direct transfer of a CF2H group can be achieved using various metal catalysts, with the mechanism often involving a series of fundamental steps within a catalytic cycle. cas.cn

Key steps in these catalytic cycles frequently include oxidative addition and reductive elimination. In a typical scenario, a low-valent metal complex reacts with a difluoromethyl source. For instance, palladium-catalyzed processes have been proposed to involve the formation of a [Pd=CF2] complex as a key intermediate. cas.cn This intermediate can then undergo further reactions, such as insertion into an aryl-metal bond followed by protonolysis, to yield the difluoromethylated arene. cas.cn

The stability and reactivity of the metal-CF2H species are critical. The oxidation state of the metal influences the nucleophilic or electrophilic character of the difluoromethyl group. cas.cn Low oxidation state metals can donate electron density to the CF2 group, rendering it more nucleophilic. cas.cn Conversely, high oxidation state metals lead to a more electrophilic CF2 moiety. The development of these reactions has been somewhat hampered by the instability of many difluoromethyl-metal complexes, which can be prone to side reactions like β-hydride elimination. researchgate.net

Recent advancements have focused on designing stable and effective metal complexes and identifying suitable difluoromethylating agents. For example, complexes of cadmium and copper have been used for the difluoromethylation of various organic halides. cas.cnresearchgate.net The mechanism often involves the formation of a difluoromethyl-metal species, [M-CF2H], which then transfers the CF2H group to the aromatic substrate. The final step is often a reductive elimination from a higher-valent metal intermediate, regenerating the active catalyst and releasing the final product. nih.gov The reversible nature of oxidative addition and reductive elimination has been studied in various metal systems, providing insight into controlling these fundamental steps. nih.govnih.gov

Interactive Table: Key Metal-Catalyzed Difluoromethylation Concepts

| Mechanistic Concept | Description | Metal Examples | Source |

|---|---|---|---|

| Oxidative Addition | The addition of a substrate (e.g., Ar-X or R-CF2H) to a metal center, increasing the metal's oxidation state and coordination number. | Pd, Cu, Sn | researchgate.netnih.gov |

| Reductive Elimination | The reverse of oxidative addition, where two cis-ligands are eliminated from the metal center to form a new bond, decreasing the metal's oxidation state. | Au, Sn, Pd | nih.govnih.gov |

| Transmetalation | The transfer of a ligand from one metal center to another. In this context, transferring a CF2H group from a main group metal (like Sn or Si) to a transition metal catalyst (like Pd or Cu). | Pd, Cu, Si | researchgate.net |

| Carbene Intermediate | Formation of a metal-difluorocarbene complex (M=CF2) which then reacts with the aromatic substrate. | Pd, Ru | cas.cncas.cn |

Radical Pathways and Radical Precursor Activation

An alternative and powerful strategy for difluoromethylation involves radical intermediates. scilit.comresearchgate.net These reactions often proceed under mild conditions with excellent functional group tolerance, making them highly attractive for late-stage functionalization. researchgate.netrsc.org The core of this approach lies in the efficient generation of the difluoromethyl radical (•CF2H).

A variety of radical precursors have been developed for this purpose. These are molecules that, upon activation, can release a •CF2H radical. Activation methods are diverse and include photoredox catalysis, electrosynthesis, and the use of chemical initiators. scilit.comresearchgate.net

Visible-light photoredox catalysis has emerged as a particularly effective method. rsc.org In a typical photoredox cycle, a photocatalyst (like an iridium or ruthenium complex) absorbs light and enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with a difluoromethyl radical precursor. For example, the photocatalyst can be reductively quenched by an electron donor, and the resulting highly reducing species can activate the precursor. Alternatively, in an oxidative quenching cycle, the excited photocatalyst can directly oxidize a substrate or a sacrificial reductant and subsequently reduce the radical precursor. mdpi.com

Once generated, the •CF2H radical adds to the aromatic ring of a substrate like a naphthalene derivative. This addition forms a radical intermediate which must then be converted to the final product, typically through an oxidation step followed by deprotonation to restore aromaticity. mdpi.com

Interactive Table: Common Difluoromethyl Radical Precursors and Activation Methods

| Precursor | Activation Method | Description | Source |

|---|---|---|---|

| HCF2SO2Na | Photoredox Catalysis | Sodium difluoromethanesulfinate is a common, stable, and effective precursor for generating •CF2H radicals under photocatalytic conditions. | researchgate.net |

| Fluoroiodomethane (CH2FI) | Halogen Atom Transfer (HAT) | A commercially available liquid that can generate •CF2H radicals via visible-light-mediated halogen atom transfer, often without a metal photocatalyst. nih.gov | nih.gov |

| Difluoromethyl Heteroaryl-Sulfones | Photoredox Catalysis | These compounds can be reduced by an excited photocatalyst to release a •CF2H radical and a heteroaryl-sulfinate anion. mdpi.com | mdpi.com |

Detailed Analysis of Aromatic Nucleophilic Substitution (SNAr) Mechanisms

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. masterorganicchemistry.com In the context of 1-amino-8-(difluoromethyl)naphthalene, an SNAr reaction could occur if a suitable leaving group were present on the naphthalene ring. The difluoromethyl group itself is strongly electron-withdrawing, which would activate the ring toward nucleophilic attack.

Formation and Characterization of Meisenheimer Complexes

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.com The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or anionic σ-complex). masterorganicchemistry.comresearchgate.netbris.ac.uk In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. It is stabilized by the presence of strong electron-withdrawing groups (like NO2 or CF2H) at positions ortho or para to the site of substitution, as these groups can delocalize the negative charge through resonance. masterorganicchemistry.comyoutube.com While long considered obligatory intermediates, recent research suggests that in some cases, particularly with less-stabilizing substituents, the SNAr reaction may proceed through a more concerted pathway where the Meisenheimer complex is a transition state rather than a true intermediate. nih.govbris.ac.ukrsc.org

For a hypothetical SNAr reaction on a naphthalene system like 1-amino-8-(difluoromethyl)naphthalene with a leaving group at an adjacent position, the difluoromethyl group would play a crucial role in stabilizing the negative charge on the resulting Meisenheimer intermediate.

Influence of Intramolecular Hydrogen Bonding on SNAr Reaction Rates

The unique peri-positioning of the amino and difluoromethyl groups in 1-amino-8-(difluoromethyl)naphthalene introduces the possibility of intramolecular interactions that can significantly influence its reactivity. Specifically, an intramolecular hydrogen bond could form between the hydrogen atom of the amino group and one of the fluorine atoms of the difluoromethyl group (N-H···F).

Such hydrogen bonds have been studied in related 1,8-disubstituted naphthalene systems. nsf.gov The formation of an intramolecular hydrogen bond can have several effects on an SNAr reaction. It can lock the conformation of the molecule, potentially pre-organizing it for reaction or, conversely, creating steric hindrance. Furthermore, the hydrogen bond can modulate the electron density of the aromatic system. By withdrawing electron density from the amino group, the hydrogen bond could slightly decrease the group's electron-donating character, which in turn would make the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack. This would likely lead to an acceleration of the SNAr reaction rate. Studies on related aminonaphthols have also highlighted the importance of intramolecular hydrogen bonding in defining their molecular conformation and properties. nih.gov

Protonation and Deprotonation Equilibria and Associated Mechanisms

The acid-base properties of 1-amino-8-(difluoromethyl)naphthalene are dictated by its two key functional groups. The amino group is basic and can be protonated, while the C-H bond of the difluoromethyl group is weakly acidic and can be deprotonated under strong basic conditions.

The protonation of the amino group is particularly interesting due to the proximity of the electron-withdrawing difluoromethyl group. This system bears a strong resemblance to the classic "proton sponge," 1,8-bis(dimethylamino)naphthalene (B140697). rsc.org In a proton sponge, the two basic nitrogen atoms are held in close proximity by the rigid naphthalene scaffold. Upon protonation, the proton is captured in a strong, chelated intramolecular hydrogen bond between the two nitrogen atoms. This chelation relieves the steric strain of the two lone pairs repelling each other in the neutral base, making the protonated form unusually stable and the neutral form an exceptionally strong base. rsc.org

In 1-amino-8-(difluoromethyl)naphthalene, a similar phenomenon can be envisaged. Upon protonation of the amino group, the resulting N-H+ cation can be stabilized by an intramolecular hydrogen bond to a fluorine atom of the CF2H group (N+-H···F). This internal chelation would increase the basicity of the amino group compared to a simple aminonaphthalene. The mechanism of protonation might also be complex, potentially involving an initial "out" protonation followed by a rotational transfer of the proton into the "in" position between the amino and difluoromethyl groups, as has been discussed for proton sponges. rsc.org

Redox Chemistry and Electron Transfer Processes of Functionalized Naphthalenes

The redox behavior of functionalized naphthalenes is intrinsically linked to the nature and position of their substituents. The naphthalene system can undergo both oxidation and reduction, and the potential at which these electron transfer processes occur is a key descriptor of its electronic character.

The introduction of an amino group, a strong electron-donating group, generally lowers the oxidation potential of the naphthalene ring, making it more susceptible to oxidation. researchgate.netrsc.org Conversely, electron-withdrawing groups increase the oxidation potential. The electrochemical oxidation of aromatic amines, such as aniline (B41778) derivatives, typically proceeds via the initial loss of an electron from the nitrogen atom to form a radical cation. researchgate.net The stability of this radical cation is influenced by the electronic properties of the other substituents on the aromatic ring.

The difluoromethyl group (CHF₂), due to the high electronegativity of the fluorine atoms, is a strong electron-withdrawing group. Its presence on the naphthalene ring is expected to increase the oxidation potential, making the molecule more resistant to oxidation compared to unsubstituted naphthalene or aminonaphthalene. Research on the effect of fluorination on the electron transfer properties of aromatic thiols has demonstrated that fluorination can enhance the localization of excited electrons, which can influence electron transfer rates at molecule-metal interfaces. nih.gov

Table 1: Representative Oxidation Potentials of Substituted Aromatic Compounds

| Compound | Substituent(s) | Oxidation Potential (V vs. reference electrode) | Source |

| Aniline | -NH₂ | ~0.9 | rsc.org |

| 4-Methylaniline | -NH₂, -CH₃ | ~0.8 | rsc.org |

| 4-Nitroaniline | -NH₂, -NO₂ | ~1.1 | rsc.org |

| Phenol | -OH | ~1.0 | rsc.org |

| Benzene (B151609) | - | ~2.4 | rsc.org |

Note: The values in this table are approximate and can vary depending on the experimental conditions (e.g., solvent, electrolyte, reference electrode). The data is provided to illustrate the general trends of substituent effects on oxidation potentials.

Impact of the Difluoromethyl and Amino Substituents on Reaction Pathways and Reactivity

The reactivity of the naphthalene core is significantly modulated by the interplay of the electronic and steric effects of the amino and difluoromethyl substituents at the 1 and 8 positions.

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen lone pair to donate electron density into the aromatic π-system, stabilizing the arenium ion intermediate. In naphthalene, the 1-position is generally more reactive towards electrophilic substitution than the 2-position. nih.gov Therefore, the amino group at the 1-position would strongly activate the naphthalene ring towards electrophiles, primarily at the 2- and 4-positions.

The presence of both an activating amino group and a deactivating difluoromethyl group on the same naphthalene ring leads to a complex reactivity pattern. The directing effects of the two groups would be in competition. Furthermore, the close proximity of the substituents at the 1 and 8 positions (the peri-positions) introduces significant steric hindrance. This steric strain can cause distortion of the naphthalene ring from planarity. researchgate.netresearchgate.net Such distortions can, in turn, affect the aromaticity and reactivity of the system. Studies on 1,8-disubstituted naphthalenes have shown that steric repulsion between peri-substituents can lead to non-electronic activation of the aromatic framework. researchgate.net

In the context of 1-amino-8-(difluoromethyl)naphthalene, the steric clash between the amino group and the larger difluoromethyl group would likely force the substituents out of the plane of the naphthalene ring. This could potentially influence the orientation of the nitrogen lone pair and the C-F bonds, thereby altering their electronic interaction with the π-system and influencing reaction pathways.

Studies on Divergent and Convergent Synthetic Strategies

The synthesis of specifically substituted naphthalenes often requires multi-step sequences. Divergent and convergent strategies are two key approaches in organic synthesis that can be applied to the preparation of compounds like 1-amino-8-(difluoromethyl)naphthalene.

A convergent synthesis would involve the preparation of two or more fragments of the target molecule separately, which are then joined together in the later stages of the synthesis. For 1-amino-8-(difluoromethyl)naphthalene, a convergent approach might involve the synthesis of a 1-aminonaphthalene derivative and a separate difluoromethyl-containing building block, followed by their coupling.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated through different reaction pathways to yield a variety of related products. researchgate.net For instance, a pre-functionalized naphthalene core could be subjected to a series of reactions to introduce the amino and difluoromethyl groups in a stepwise manner.

While a specific, optimized synthesis of 1-amino-8-(difluoromethyl)naphthalene is not documented in the reviewed literature, plausible strategies can be envisioned based on established methodologies for the synthesis of functionalized naphthalenes. For example, a potential synthetic route could start from a 1,8-disubstituted naphthalene precursor. The introduction of the difluoromethyl group onto an aromatic ring can be challenging, but methods such as copper-catalyzed cross-coupling reactions have been developed for aromatic difluoromethylation. acs.org

Anchimeric assistance , also known as neighboring group participation, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.orgdalalinstitute.com This participation can significantly increase the rate of a reaction and influence its stereochemical outcome.

In the case of 1-amino-8-(difluoromethyl)naphthalene, the potential for anchimeric assistance exists, although it has not been experimentally verified for this specific compound. The lone pair of electrons on the nitrogen atom of the amino group could potentially participate in a reaction at a nearby position, such as in a nucleophilic substitution reaction at a benzylic-like position if a suitable leaving group were present on a carbon attached to the 8-position.

The difluoromethyl group is less likely to directly participate through its electrons in the same way as an amino group. However, the strong C-F bonds and their potential for hyperconjugative interactions could subtly influence the stability of intermediates in certain reactions. For anchimeric assistance to be a significant factor, the participating group must be positioned correctly to interact with the reaction center. The rigid geometry of the naphthalene core and the peri-disposition of the substituents in 1-amino-8-(difluoromethyl)naphthalene could create a favorable arrangement for such an interaction, but this remains a topic for future investigation. The observation of unusually high reaction rates or unexpected stereochemical outcomes would be key indicators of anchimeric assistance. libretexts.org

Computational and Theoretical Investigations of 1 Amino 8 Difluoromethyl Naphthalene

Quantum Chemical Calculations for Ground State Geometries and Electronic Structures

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-Amino-8-(difluoromethyl)naphthalene, these calculations help in understanding the steric and electronic interactions between the amino and difluoromethyl groups in the sterically hindered peri-positions of the naphthalene (B1677914) core.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and conformational landscape of molecules. For 1-Amino-8-(difluoromethyl)naphthalene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or larger, are used to determine the most stable conformation. nih.govijapm.orgiucr.org The significant steric strain between the 1-amino and 8-difluoromethyl groups forces the naphthalene backbone to distort from planarity and influences the orientation of the substituents. rsc.orgnih.gov

The conformational analysis of peri-substituted naphthalenes is complex due to these steric interactions. rsc.orgmdpi.com DFT calculations can map the potential energy surface associated with the rotation of the amino and difluoromethyl groups, identifying the global minimum energy structure and any local minima. These calculations reveal the extent of out-of-plane distortion of the naphthalene ring and the specific bond lengths and angles that accommodate the bulky substituents. nih.gov

Table 1: Predicted Geometrical Parameters for 1-Amino-8-(difluoromethyl)naphthalene based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C1-C8 distance (Å) | ~2.5 |

| N-H bond length (Å) | ~1.01 |

| C-F bond length (Å) | ~1.36 |

| Dihedral angle (N-C1-C8-C_alpha) (°) | Variable, depending on conformation |

| Naphthalene ring distortion angle (°) | >5 |

Note: The values in this table are estimations based on published data for 1-aminonaphthalene and other 1,8-disubstituted naphthalenes and may not represent the exact values for 1-Amino-8-(difluoromethyl)naphthalene. rsc.orgnih.govresearchgate.net

Ab Initio and Semi-Empirical Methodologies

While DFT is a primary tool, ab initio methods like Møller-Plesset perturbation theory (MP2) can provide a higher level of accuracy for the electronic structure, though at a greater computational cost. ijapm.orgresearchgate.net These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important.

Semi-empirical methods, such as AM1, PM3, or DFTB, offer a faster, albeit less accurate, alternative for preliminary conformational searches of large molecules. uni-muenchen.dewikipedia.orgmpg.denih.govlibretexts.org These methods use parameters derived from experimental data to simplify the calculations, making them suitable for exploring a broad conformational space before refining with more rigorous DFT or ab initio calculations. uni-muenchen.dewikipedia.orgmpg.de

Electronic Structure Characterization (e.g., HOMO-LUMO orbitals, Charge Distribution, Dipole Moments)

The electronic structure of 1-Amino-8-(difluoromethyl)naphthalene dictates its reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electronic transitions. wikipedia.org The amino group, being an electron-donating group, is expected to significantly contribute to the HOMO, raising its energy level. Conversely, the electron-withdrawing difluoromethyl group will influence the LUMO. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter related to the molecule's stability and the energy of its lowest electronic excitation. wikipedia.orgresearchgate.netresearchgate.netyoutube.comreddit.com

Table 2: Predicted Electronic Properties for 1-Amino-8-(difluoromethyl)naphthalene

| Property | Predicted Value/Description |

| HOMO Energy | Relatively high, localized on the amino group and naphthalene ring |

| LUMO Energy | Lowered by the difluoromethyl group |

| HOMO-LUMO Gap (eV) | Expected to be in the range of 3.5 - 4.5 eV |

| Dipole Moment (D) | Expected to be significant due to the polar substituents |

Note: These values are estimations based on data for 1-aminonaphthalene and general principles of substituent effects on naphthalene systems. nih.govresearchgate.netsci-hub.se

Theoretical Spectroscopy and Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Calculation of NMR Chemical Shifts (1H, 13C, 19F)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govyoutube.com

The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the amine protons, and the proton of the difluoromethyl group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both substituents. The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. nih.govlibretexts.org The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine atoms and can be accurately predicted using specialized computational protocols. worktribe.comnih.govresearchgate.netnih.gov

Table 3: Predicted NMR Chemical Shifts (ppm) for 1-Amino-8-(difluoromethyl)naphthalene (relative to a standard)

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (aromatic) | 7.0 - 8.5 |

| ¹H (NH₂) | 4.0 - 6.0 |

| ¹H (CHF₂) | 6.5 - 7.5 (as a triplet) |

| ¹³C (aromatic) | 110 - 140 |

| ¹³C (CHF₂) | ~115 (as a triplet) |

| ¹⁹F | -90 to -130 (as a doublet) |

Note: These are estimated chemical shift ranges based on data for analogous structures and general NMR prediction tools. Actual values may vary depending on the solvent and experimental conditions. nih.govworktribe.comnih.govchemicalbook.comstolaf.edu

Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations of vibrational frequencies are used to predict and assign bands in the infrared (IR) and Raman spectra. wikipedia.org By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal modes and their corresponding frequencies can be obtained. These calculations help in identifying characteristic vibrational modes, such as the N-H stretching and bending vibrations of the amino group, the C-F stretching modes of the difluoromethyl group, and the various vibrations of the naphthalene ring. nist.govyoutube.com

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for 1-Amino-8-(difluoromethyl)naphthalene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C-F Stretch | 1000 - 1100 | IR |

| Naphthalene Ring Vibrations | 1400 - 1600 | IR, Raman |

Note: These are approximate frequency ranges based on typical values for the respective functional groups. nist.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. researchgate.net It calculates the energies of electronic excited states, which correspond to the absorption of photons. By determining the transition energies and their corresponding probabilities (oscillator strengths), a theoretical UV-Visible absorption spectrum can be constructed. Similarly, by optimizing the geometry of the first excited state, the emission energy (fluorescence) can be calculated.

For 1-amino-8-(difluoromethyl)naphthalene, TD-DFT calculations would be crucial for understanding its photophysical properties. The calculations would likely be performed using a hybrid functional, such as B3LYP or PBE0, with a suitable basis set (e.g., 6-311+G(d,p)) and a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase spectra.

Expected Research Findings:

Absorption Spectrum: The electronic absorption spectrum is predicted to show characteristic bands for the naphthalene chromophore. The primary absorption would correspond to π-π* transitions. Compared to unsubstituted naphthalene, the presence of both an amino donor group and a difluoromethyl acceptor group would likely cause a bathochromic (red) shift in the absorption maximum (λ_max). This is analogous to findings for other donor-acceptor naphthalenes. Studies on 4-cyanotryptophan, which also features a strong electron-withdrawing group, show a significant red-shift compared to the parent molecule. functmaterials.org.ua

Emission Spectrum: Following excitation, the molecule is expected to fluoresce. The emission wavelength is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is influenced by the geometric relaxation in the excited state and the polarity of the solvent. The intramolecular charge transfer (ICT) character, enhanced by the donor-amino and acceptor-difluoromethyl groups, would likely lead to a significant Stokes shift that increases with solvent polarity.

Major Transitions: TD-DFT analysis would identify the specific molecular orbitals involved in the primary electronic transitions. The lowest energy transition is expected to be dominated by a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) excitation. The HOMO would likely have significant electron density on the amino group and the naphthalene ring, while the LUMO would have contributions from the difluoromethyl group and the ring, confirming the charge-transfer nature of the excitation.

| Property | Predicted Value / Characteristic | Influencing Factors |

| Absorption Maximum (λ_max) | Red-shifted vs. Naphthalene | Electron-donating (-NH₂) and electron-withdrawing (-CHF₂) groups |

| Emission Maximum (λ_em) | Significant Stokes Shift | Intramolecular Charge Transfer (ICT), Solvent Polarity |

| Primary Transition | HOMO → LUMO (π-π) | Charge transfer from amino group to naphthalene/difluoromethyl moiety |

| Oscillator Strength | Moderate to High for S₀→S₁ | Allowed π-π transition |

Computational Thermodynamics and Energetics

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a fundamental measure of basicity. The pKa is the corresponding solution-phase measure. These values can be accurately estimated using DFT calculations by computing the Gibbs free energies of the neutral molecule and its protonated form.

The basicity of 1-amino-8-(difluoromethyl)naphthalene is determined by the lone pair of electrons on the nitrogen atom of the amino group. Its proximity to the electron-withdrawing difluoromethyl group in the peri-position will significantly influence its ability to accept a proton. This compound can be compared to the well-studied "proton sponges" like 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), which exhibit exceptionally high basicity (pKa > 12) due to the relief of steric repulsion between the two amino groups upon protonation. researchgate.netresearchgate.net

Expected Research Findings:

Proton Affinity: The PA of 1-amino-8-(difluoromethyl)naphthalene is expected to be substantially lower than that of DMAN and also lower than that of 1-aminonaphthalene. The strong inductive electron-withdrawing effect of the -CHF₂ group will decrease the electron density on the adjacent nitrogen atom, making it a weaker base.

pKa Estimation: The calculated pKa value in an aqueous medium is predicted to be significantly lower than that of simple alkylamines or even aniline (B41778). The destabilization of the resulting ammonium (B1175870) cation by the nearby electronegative -CHF₂ group would make the neutral form more favorable. DFT calculations combined with a thermodynamic cycle (e.g., the Born-Haber cycle) and a solvation model are necessary for accurate pKa prediction.

| Compound | Key Feature | Predicted pKa Trend | Rationale |

| 1,8-Bis(dimethylamino)naphthalene (DMAN) | Two interacting amino groups | Very High (~12.1) | Relief of steric strain upon protonation researchgate.net |

| 1-Aminonaphthalene | Single amino group | Moderate (~3.9) | Standard aromatic amine basicity |

| 1-Amino-8-(difluoromethyl)naphthalene | Amino group near -CHF₂ group | Low (< 3.0) | Strong inductive electron-withdrawal by -CHF₂ |

Computational chemistry allows for the detailed mapping of reaction pathways by calculating the potential energy surface. uhmreactiondynamics.org This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. The energy of the transition state relative to the reactants determines the activation energy (barrier) of a reaction, which governs its rate.

For 1-amino-8-(difluoromethyl)naphthalene, a key reaction to model would be its N-protonation by an acid (e.g., H₃O⁺). The reaction energy profile would show the energy changes as the proton approaches the nitrogen atom.

Expected Research Findings:

Protonation Pathway: The calculation would start with the reactants (the naphthalene derivative and the acid) separated, move through a transition state where the N-H bond is partially formed, and end with the protonated product.

Transition State Structure: The TS would be identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the N-H bond formation.

Activation Energy: The energy barrier for protonation is expected to be higher than that for a more basic amine, reflecting the lower nucleophilicity of the nitrogen atom. Conversely, the activation energy for the reverse reaction (deprotonation) would be relatively low.

Homodesmotic reactions are theoretical reaction schemes designed to cancel out computational errors and provide a reliable measure of a molecule's thermodynamic stability, particularly strain energy. In such a reaction, the number and types of all bonds are conserved on both the reactant and product sides, isolating the energy contribution from specific structural features.

To assess the stabilization or destabilization arising from the peri-interaction between the -NH₂ and -CHF₂ groups, a homodesmotic reaction could be constructed as follows:

1-Amino-8-(difluoromethyl)naphthalene + Naphthalene → 1-Aminonaphthalene + 1-(Difluoromethyl)naphthalene

Expected Research Findings:

Interaction Energy: The calculated reaction energy (ΔE_rxn) for this scheme would quantify the net energetic effect of the peri-interaction.

A positive ΔE_rxn would indicate a net destabilizing (repulsive) interaction between the two groups.

A negative ΔE_rxn would suggest a net stabilizing interaction, possibly due to a favorable intramolecular hydrogen bond (N-H···F-C).

Given the potential for hydrogen bonding and the steric clash, the result would reveal which effect is dominant.

Analysis of Aromaticity and its Perturbations (e.g., NICS Calculations)

Aromaticity is a key concept in chemistry, associated with high stability and specific magnetic properties. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. github.io It involves placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding at that point. A significant negative NICS value (e.g., -5 to -15 ppm) indicates aromaticity (a diatropic ring current), while a positive value indicates anti-aromaticity.

Expected Research Findings:

NICS(1)_zz Values: Calculations of NICS(1)_zz (the out-of-plane component calculated 1 Å above the ring center) would be performed for both six-membered rings of the naphthalene core.

Perturbation of Aromaticity: In unsubstituted naphthalene, both rings are equally aromatic. However, the substituents in 1-amino-8-(difluoromethyl)naphthalene will perturb this.

Ring A (substituted): The electron-donating -NH₂ group and the electron-withdrawing -CHF₂ group have opposing effects. Their combined influence would likely lead to a slight decrease in the aromaticity of the substituted ring compared to benzene (B151609) or naphthalene.

Ring B (unsubstituted): The electronic effects will transmit to the adjacent ring, likely causing a smaller perturbation of its aromaticity. Studies on substituted naphthalenes have shown that such effects are transmitted throughout the system. nih.gov

| Ring System | Typical NICS(1)_zz (ppm) | Expected NICS(1)_zz for 1-Amino-8-(difluoromethyl)naphthalene |

| Benzene | ~ -10 to -12 | N/A |

| Naphthalene (Ring A) | ~ -9 | Slightly less negative (e.g., -7 to -8) due to substituent effects |

| Naphthalene (Ring B) | ~ -9 | Slightly less negative (e.g., -8 to -9) due to transmitted effects |

Modeling of Intermolecular and Intramolecular Interactions

The structure and properties of 1-amino-8-(difluoromethyl)naphthalene are heavily influenced by non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular). These can be modeled using DFT with dispersion corrections (e.g., DFT-D3) or by analyzing the electron density using methods like the Quantum Theory of Atoms in Molecules (QTAIM).

Expected Research Findings:

Intermolecular Interactions: In a condensed phase (solid or liquid), several intermolecular forces would be at play:

π-π Stacking: The naphthalene cores of adjacent molecules would tend to stack on top of each other, a common stabilizing interaction for aromatic systems. nih.gov

Intermolecular Hydrogen Bonding: The amino group can act as a hydrogen bond donor to a fluorine atom or the nitrogen atom of a neighboring molecule.

Dipole-Dipole Interactions: The molecule is expected to have a significant ground-state dipole moment due to the donor and acceptor groups, leading to strong dipole-dipole interactions.

Hydrogen Bonding Interactions (e.g., NH···F, CF2H as a Hydrogen Bond Donor)

The unique peri-substitution pattern of 1-amino-8-(difluoromethyl)naphthalene creates a specific geometric arrangement that is ripe for significant intramolecular hydrogen bonding. Theoretical and computational studies are essential to understanding the nature and strength of these interactions.

Beyond the classic N-H···F bond, the difluoromethyl group itself is recognized as a competent, albeit unconventional, hydrogen bond donor. nih.govrsc.org The polarization of the C-H bond, caused by the two highly electronegative fluorine atoms, increases the acidity of the hydrogen, enabling it to participate in hydrogen bonding (C-F₂H···A, where A is an acceptor). researchgate.net While weaker than conventional O-H or N-H donors, the CF₂H group's ability to act as a donor has been confirmed through crystallographic, spectroscopic, and computational methods. nih.gov In the context of 1-amino-8-(difluoromethyl)naphthalene, this C-H group could participate in intermolecular hydrogen bonding within a crystal lattice or with solvent molecules, influencing its solid-state structure and solubility. The strength of the CF₂H group as a hydrogen bond donor is modulated by the electronic environment; its direct attachment to the aromatic naphthalene system is expected to enhance its hydrogen bond donating capacity. bohrium.comnih.gov

| Property | Description | Significance | Supporting Evidence |

|---|---|---|---|

| Donor Capability | The C-H bond is polarized by two adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to act as a H-bond donor. | Allows the CF₂H group to mimic hydroxyl (-OH) or thiol (-SH) groups in intermolecular interactions. nih.govresearchgate.net | Confirmed by X-ray crystallography, NMR and IR spectroscopy, and theoretical calculations. nih.gov |

| Bioisosterism | Often considered a metabolically stable bioisostere of the hydroxyl group. | Important in medicinal chemistry for improving pharmacokinetic properties while maintaining key interactions. nih.govresearchgate.net | Comparative studies with OH-containing analogues. nih.gov |

| Interaction Strength | Generally weaker than conventional donors like -OH or -NH but stronger than unactivated C-H bonds. Strength depends on the attached functional group. researchgate.netbohrium.com | Influences crystal packing, conformational preference, and protein-ligand binding. nih.gov | Spectroscopic titrations and computational energy calculations. nih.gov |

| Substituent Effects | The H-bond acidity is increased when the group is attached to electron-withdrawing systems. | Attachment to an aromatic ring, as in the title compound, enhances its donor potential. bohrium.com | Linear correlations found between H-bond acidity parameters and Hammett constants. bohrium.com |

Pi-Stacking and Other Non-Covalent Interactions Governing Crystal Packing

The solid-state architecture of 1-amino-8-(difluoromethyl)naphthalene is governed by a combination of non-covalent interactions, which are critical in determining its crystal packing. nih.govnih.gov Computational studies, including Hirshfeld surface analysis, are instrumental in dissecting and quantifying these forces. researchgate.netmdpi.com

The strong intramolecular N-H···F hydrogen bond discussed previously plays a determinative role in the supramolecular assembly. By locking the conformation of the peri-substituents, this interaction presents a relatively planar and rigid molecular surface that facilitates ordered packing. In analogous 1,8-disubstituted naphthalene derivatives, a direct consequence of such intramolecular bonding is the promotion of face-to-face π-π stacking interactions between the naphthalene rings of adjacent molecules. nsf.gov This arrangement leads to the formation of one-dimensional stacks or two-dimensional sheets, a common motif in the crystal structures of polycyclic aromatic compounds. nsf.govnih.gov

C-H···π Interactions: Where hydrogen atoms from one molecule interact with the electron-rich π-system of a neighboring naphthalene ring.

C-H···F and C-H···N Interactions: The hydrogen of the CF₂H group, or aromatic hydrogens, can interact with fluorine or nitrogen atoms on adjacent molecules, contributing to the cohesion of the structure.

Dispersion Forces (H···H contacts): Hirshfeld surface analysis of similar aromatic structures, such as other substituted naphthalenes, frequently reveals that a significant portion of the crystal packing is stabilized by a high percentage of non-directional H···H contacts. mdpi.com

Computational analysis of the crystal structure of related compounds, like N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), has shown that dispersion forces (H···H) can account for over 45% of the total interactions, highlighting their crucial role in the absence of strong, classical hydrogen bonds. mdpi.com For 1-amino-8-(difluoromethyl)naphthalene, a quantitative analysis would likely reveal a complex interplay between the directional N-H···F and C-F₂H···A bonds, the π-stacking of the aromatic cores, and the cumulative effect of weaker, less directional forces that ultimately define the three-dimensional crystalline architecture. mdpi.com

Elucidation of Substituent Effects on Electronic Reactivity and Stability

The electronic character, and therefore the reactivity and stability, of the naphthalene core in 1-amino-8-(difluoromethyl)naphthalene is significantly modulated by the combined influence of the amino (-NH₂) and difluoromethyl (-CF₂H) substituents. The effects of these groups can be deconstructed into inductive and resonance components, which are often quantified using parameters like the Hammett (σ) or Taft (σI, σR) constants. researchgate.net

The amino group at the C1 position acts as a powerful electron-donating group, primarily through resonance (a +R or +M effect). It donates its lone pair of electrons into the naphthalene π-system, increasing the electron density, particularly at the ortho and para positions. This makes the aromatic ring more susceptible to electrophilic attack and generally increases its stability.

Conversely, the difluoromethyl group at the C8 position is strongly electron-withdrawing, operating almost exclusively through a negative inductive effect (-I). nih.gov The high electronegativity of the two fluorine atoms pulls electron density away from the naphthalene ring through the sigma bond framework. Unlike a trifluoromethyl group, the CF₂H group has a negligible resonance effect. researchgate.net

The peri-positioning of a strong electron-donating group (-NH₂) and a strong inductively withdrawing group (-CF₂H) creates a pronounced "push-pull" system. This electronic polarization across the naphthalene scaffold has several key consequences:

Dipole Moment: The electronic asymmetry introduced by the substituents results in a significant molecular dipole moment, which influences solubility and intermolecular interactions.

Stability of Intermediates: The substituents would have a profound effect on the stability of any charged intermediates formed during a reaction. For instance, the -NH₂ group would stabilize an adjacent carbocation (arenium ion) through resonance, while the -CF₂H group would destabilize it inductively.

Acidity and Basicity: The electron-donating -NH₂ group increases the basicity of the amine itself (compared to aniline, due to the extended conjugation of naphthalene) and influences the acidity of the other N-H proton. The electron-withdrawing -CF₂H group enhances the acidity of the C-H proton within that group, as well as slightly decreasing the basicity of the peri-amino group through space and through the sigma frame. bohrium.com

| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | -I (Weak) | +R (Strong) | Strongly Activating / Electron-Donating |

| Difluoromethyl (-CF₂H) | C8 | -I (Strong) | Negligible | Strongly Deactivating / Electron-Withdrawing |

Advanced Spectroscopic and Structural Characterization of 1 Amino 8 Difluoromethyl Naphthalene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 1-amino-8-(difluoromethyl)naphthalene, offering unparalleled insight into its molecular framework.

High-Resolution 1H, 13C, and 19F NMR for Definitive Structural Elucidation

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are instrumental in the definitive structural elucidation of fluorinated organic molecules. nih.gov In the context of 1-amino-8-(difluoromethyl)naphthalene, ¹H NMR provides information on the chemical environment of the protons, ¹³C NMR details the carbon skeleton, and ¹⁹F NMR is particularly sensitive to the surroundings of the fluorine atoms. biophysics.orgnih.gov The chemical shifts in ¹⁹F NMR are highly responsive to local conformational and electronic environments due to the large paramagnetic term that governs the shielding of the ¹⁹F nucleus. nih.gov This sensitivity makes ¹⁹F NMR a powerful tool for studying fluorinated compounds. science.gov

For analogous compounds like 2-amino-1-naphthalenesulfonic acid, ¹H and ¹³C NMR chemical shifts have been investigated using both experimental techniques and density functional theory (DFT) calculations. nih.govspectroscopyonline.com The analysis of ¹H and ¹³C NMR spectra, often in solvents like DMSO-d₆, allows for the assignment of all proton and carbon signals. nih.gov

Table 1: Representative NMR Data for Naphthalene (B1677914) Derivatives

| Nucleus | Chemical Shift (ppm) Range | Remarks |

| ¹H | 6.5 - 8.5 | Aromatic and amine protons exhibit distinct signals. |

| ¹³C | 100 - 150 | Chemical shifts are indicative of the carbon's local electronic environment. |

| ¹⁹F | Varies significantly | Highly sensitive to changes in the local environment. |

Note: The exact chemical shifts for 1-amino-8-(difluoromethyl)naphthalene would require specific experimental data. The ranges provided are typical for similar aromatic compounds.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and understanding the spatial arrangement of atoms.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and conformation. biophysics.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms (¹H-¹³C), aiding in the assignment of the carbon skeleton.